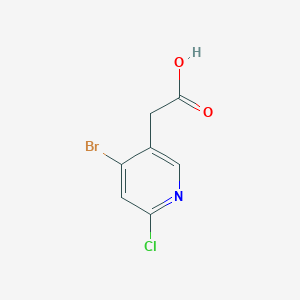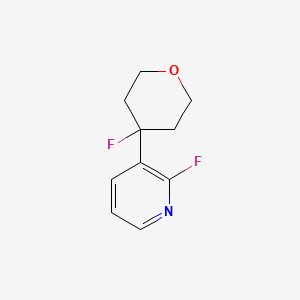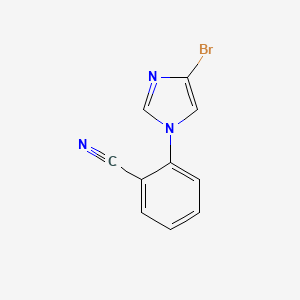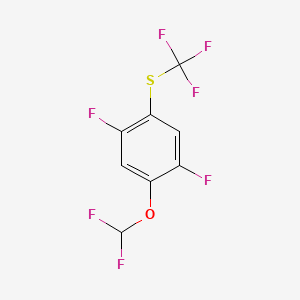
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more effective therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Difluorophenyl)pyridine-5-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)quinoline-5-carboxaldehyde: Contains a quinoline ring, which is a fused bicyclic structure.
2-(2,3-Difluorophenyl)benzaldehyde: Lacks the pyrimidine ring, making it less versatile in certain chemical reactions.
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the difluorophenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of fluorine atoms also enhances its chemical properties, such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C11H6F2N2O |
|---|---|
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
2-(2,3-difluorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |
InChI-Schlüssel |
UUAGBQGTHSJCAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)












